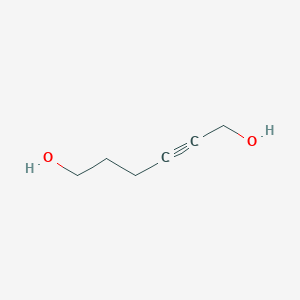
Hex-2-yne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-yne-1,6-diol is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of a triple bond between the second and third carbon atoms and hydroxyl groups attached to the first and sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-yne-1,6-diol can be synthesized through several methods. One common approach involves the reaction of 1-pentyn-5-ol with formaldehyde under specific conditions . Another method includes the use of propargyloxy compounds .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced chemical processes and equipment to ensure high purity and yield. The exact methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Hex-2-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Formation of hex-2-yne-1,6-dione.
Reduction: Formation of hex-2-ene-1,6-diol or hexane-1,6-diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hex-2-yne-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-2-yne-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups and triple bond play crucial roles in its reactivity and interactions. For instance, the compound can act as a ligand, forming complexes with metal ions, or participate in hydrogen bonding with other molecules .
Comparison with Similar Compounds
Hex-2-yne-1,4-diol: Similar structure but with hydroxyl groups at different positions.
Hex-2-ene-1,6-diol: Contains a double bond instead of a triple bond.
Hexane-1,6-diol: Saturated compound with no multiple bonds.
Uniqueness: Hex-2-yne-1,6-diol is unique due to the presence of both a triple bond and terminal hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Hex-2-yne-1,6-diol, an organic compound with the molecular formula C6H10O2, features a unique structure characterized by a triple bond between the second and third carbon atoms and two hydroxyl groups attached to the first carbon. This structural arrangement endows it with potential biological activities that merit detailed exploration.
The presence of hydroxyl groups in this compound allows for hydrogen bonding with biological macromolecules, which can influence enzyme activity and other biochemical processes. The triple bond may also participate in addition reactions, enhancing its reactivity and potential interaction with various biological targets. The dual functional groups contribute to its versatility in organic synthesis and medicinal chemistry.
Biological Activities
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:
- Antimicrobial Properties : Initial investigations indicate that this compound may exhibit antimicrobial activity due to its structural features that allow for interaction with microbial membranes and enzymes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, although detailed studies are required to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| But-2-yne-1,4-diol | Four carbon atoms; two hydroxyl groups at positions 1 and 4 | Shorter carbon chain; different reactivity |
| Pent-2-yne-1,4-diol | Five carbon atoms; two hydroxyl groups at positions 1 and 4 | Intermediate length; distinct chemical behavior |
| Hex-3-yne-1,6-diol | Six carbon atoms; hydroxyl groups at positions 6 and 3 | Different positioning of hydroxyls affects reactivity |
This compound stands out due to its combination of a terminal alkyne and hydroxyl groups at the first position, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
32114-34-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hex-2-yne-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,1,3,5-6H2 |
InChI Key |
JMFLJGDVVZHUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















